1,2,3,4-Tetra-O-benzyl-L-rhamnopyranoside 1,2,3,4-Tetra-O-benzyl-L-rhamnopyranoside
Brand Name: Vulcanchem
CAS No.: 353754-90-2
VCID: VC0014488
InChI: InChI=1S/C34H36O5/c1-26-31(35-22-27-14-6-2-7-15-27)32(36-23-28-16-8-3-9-17-28)33(37-24-29-18-10-4-11-19-29)34(39-26)38-25-30-20-12-5-13-21-30/h2-21,26,31-34H,22-25H2,1H3/t26-,31-,32+,33+,34?/m0/s1
SMILES: CC1C(C(C(C(O1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Molecular Formula: C₃₄H₃₆O₅
Molecular Weight: 524.65

1,2,3,4-Tetra-O-benzyl-L-rhamnopyranoside

CAS No.: 353754-90-2

Cat. No.: VC0014488

Molecular Formula: C₃₄H₃₆O₅

Molecular Weight: 524.65

* For research use only. Not for human or veterinary use.

1,2,3,4-Tetra-O-benzyl-L-rhamnopyranoside - 353754-90-2

Specification

CAS No. 353754-90-2
Molecular Formula C₃₄H₃₆O₅
Molecular Weight 524.65
IUPAC Name (2S,3S,4R,5R)-2-methyl-3,4,5,6-tetrakis(phenylmethoxy)oxane
Standard InChI InChI=1S/C34H36O5/c1-26-31(35-22-27-14-6-2-7-15-27)32(36-23-28-16-8-3-9-17-28)33(37-24-29-18-10-4-11-19-29)34(39-26)38-25-30-20-12-5-13-21-30/h2-21,26,31-34H,22-25H2,1H3/t26-,31-,32+,33+,34?/m0/s1
SMILES CC1C(C(C(C(O1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator